![molecular formula C16H13FN2O3S B2607087 1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903139-35-4](/img/structure/B2607087.png)
1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Fluorescence and Bioorthogonal Chemistry
- Synthesis and Photophysical Behavior : A family of unsymmetrical organoboron complexes, which includes structures related to 1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, shows significant fluorescence properties. These compounds cover a wide range of the UV-Vis spectrum and demonstrate strong emission, making them potentially useful in bioorthogonal chemistry and as fluorescent markers in biological systems (Garre et al., 2019).
Antagonist Activity in Drug Development
- Bicyclic 1,2,4-triazol-3(2H)-one Derivatives : Derivatives similar to the compound , particularly those with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, have been explored for their antagonist activity against 5-HT2 and alpha-1 receptors. This research is significant in the development of new pharmacological agents, especially in targeting specific neurological pathways (Watanabe et al., 1992).
Potential in Treating Infectious Diseases
- SARS-CoV Protease Inhibitors : Compounds related to this compound have shown activity against influenza A neuraminidase virus. Such studies highlight the potential of these compounds in developing treatments for infectious diseases, including respiratory viruses (Abd El-All et al., 2016).
Cancer Research
- Anti-Lung Cancer Activity : Similar fluorinated compounds have demonstrated anticancer activity, particularly against lung cancer cell lines. This suggests the potential of this compound and its derivatives in oncological research and treatment (Hammam et al., 2005).
Wirkmechanismus
Target of Action
The compound “1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Many thiophene derivatives exert their effects by interacting with various enzymes, receptors, or ion channels .
Biochemical Pathways
Thiophene derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known activities of other thiophene derivatives, it could potentially have anti-inflammatory, anticancer, antimicrobial, or other effects .
Zukünftige Richtungen
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Eigenschaften
IUPAC Name |
1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-10-1-2-12-9(5-10)6-13(23-12)16(22)18-7-11(8-18)19-14(20)3-4-15(19)21/h1-2,5-6,11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJYGMZYFEXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2607005.png)
![methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2607006.png)
![2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2607008.png)
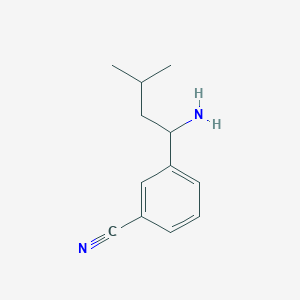
![2-[(4-tert-butylbenzyl)thio]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2607012.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2607014.png)
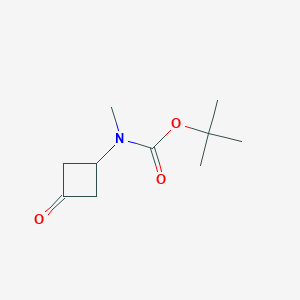
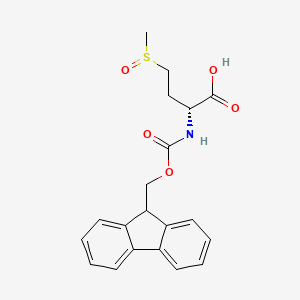

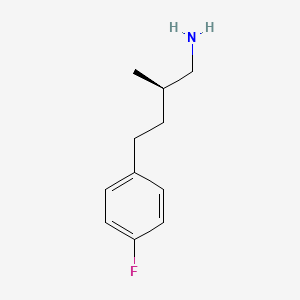
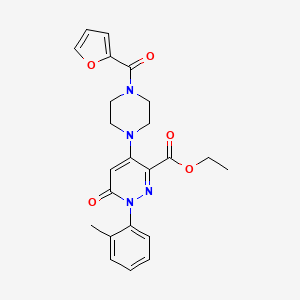
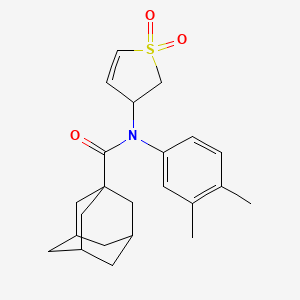
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2607023.png)
![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)
